

In-Depth Technical Guide: 1,3-Dichloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dichloro-6-nitroisoquinoline

Cat. No.: B11870432

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CAS Number: 1416713-11-5[1]

This technical guide provides a comprehensive overview of **1,3-Dichloro-6-nitroisoquinoline**, focusing on its chemical properties, synthesis, and available technical data. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Information

1,3-Dichloro-6-nitroisoquinoline is a halogenated and nitrated derivative of the isoquinoline scaffold. The introduction of chloro and nitro groups significantly modulates the electronic properties and reactivity of the isoquinoline core, making it a versatile intermediate for the synthesis of a diverse range of novel compounds with potential applications in medicinal chemistry and materials science.[2] The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution, providing a handle for further functionalization.

Physicochemical Properties

Quantitative experimental data for **1,3-Dichloro-6-nitroisoquinoline** is not readily available in the public domain. The following table summarizes the predicted properties and data for the closely related compound, 1,3-Dichloroisoquinoline, for reference.

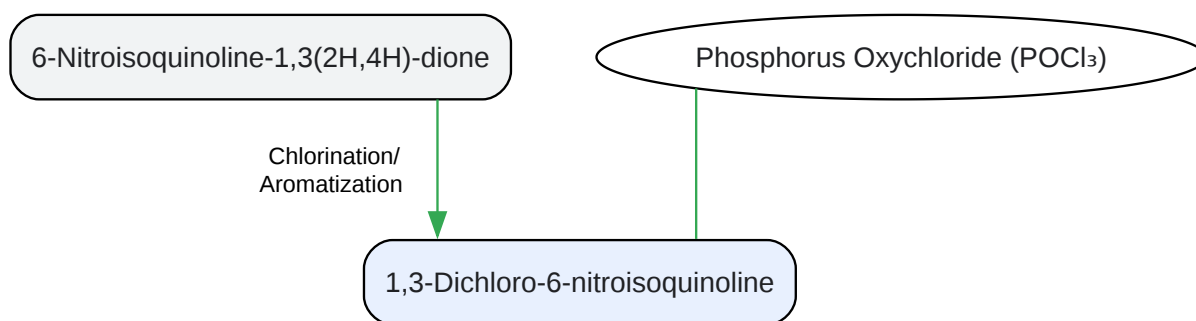
Property	Value	Data Type	Source
1,3-Dichloro-6-nitroisoquinoline			
Molecular Formula	C ₉ H ₄ Cl ₂ N ₂ O ₂	---	[1]
Molecular Weight	243.05 g/mol	---	[1]
Predicted Boiling Point	421.6 ± 40.0 °C	Predicted	[1]
Predicted Density	1.593 ± 0.06 g/cm ³	Predicted	[1]
1,3-Dichloroisoquinoline (CAS: 7742-73-6)			
Molecular Formula	C ₉ H ₅ Cl ₂ N	---	[3]
Molecular Weight	198.05 g/mol	---	[3]
Melting Point	121-122 °C	Experimental	

Synthesis

The primary synthetic route to **1,3-Dichloro-6-nitroisoquinoline** involves the chlorination of its precursor, 6-nitroisoquinoline-1,3(2H,4H)-dione. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway from the precursor to the final product.



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Caption: Synthetic route to **1,3-Dichloro-6-nitroisoquinoline**.

Experimental Protocol (General Procedure)

While a detailed, step-by-step protocol for the synthesis of **1,3-Dichloro-6-nitroisoquinoline** is not explicitly published, the following general procedure is based on analogous reactions for the synthesis of similar chlorinated isoquinoline derivatives.

Materials:

- 6-Nitroisoquinoline-1,3(2H,4H)-dione
- Phosphorus oxychloride (POCl_3)
- Appropriate solvent (e.g., toluene, or neat POCl_3)
- Apparatus for heating under reflux with protection from moisture

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of 6-nitroisoquinoline-1,3(2H,4H)-dione and an excess of phosphorus oxychloride is prepared. A co-solvent may be used if necessary.
- **Heating:** The reaction mixture is heated to a temperature ranging from 90°C to 160°C.

- **Reaction Time:** The reaction is maintained at the elevated temperature for a period ranging from 20 minutes to 12 hours, with the progress monitored by a suitable technique (e.g., Thin Layer Chromatography).
- **Workup:** Upon completion of the reaction, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water.
- **Isolation and Purification:** The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or toluene) to yield **1,3-Dichloro-6-nitroisoquinoline**.

Note: This is a generalized protocol and the optimal conditions, including reaction time, temperature, and purification method, may need to be determined empirically. Phosphorus oxychloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or associated signaling pathways of **1,3-Dichloro-6-nitroisoquinoline**. The isoquinoline scaffold itself is a key component in numerous biologically active molecules with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[2] The introduction of chloro and nitro substituents is a strategic approach to modulate these biological properties, suggesting that **1,3-Dichloro-6-nitroisoquinoline** could be a valuable compound for screening in drug discovery programs.

Safety Information

Detailed safety information for **1,3-Dichloro-6-nitroisoquinoline** is not available. However, based on the data for the related compound 1,3-Dichloroisoquinoline, it should be handled with care. 1,3-Dichloroisoquinoline is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this class of compounds. All work should be conducted in a well-ventilated area or a fume hood.

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References

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- To cite this document: BenchChem. [In-Depth Technical Guide: 1,3-Dichloro-6-nitroisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11870432#1-3-dichloro-6-nitroisoquinoline-cas-number]

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